tert-Butyl (2-hydroxyethyl)phenylcarbamate

説明

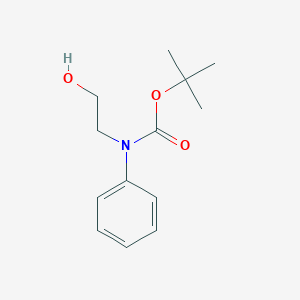

Tert-Butyl (2-hydroxyethyl)phenylcarbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes .

Mode of Action

The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses .

Biochemical Pathways

As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes .

Result of Action

The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification . These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes .

Action Environment

The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers .

生物活性

tert-Butyl (2-hydroxyethyl)phenylcarbamate is a compound that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, while providing detailed data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a hydroxyethyl moiety, and a phenylcarbamate functional group. This unique structure contributes to its biological activity, particularly in modulating receptor functions and enzymatic pathways.

- TRPA1 Modulation : Research indicates that compounds similar to this compound can modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is involved in pain perception and inflammation. Compounds that act as TRPA1 antagonists may help alleviate conditions such as asthma and chronic pain by blocking the effects of irritants that activate this channel .

- Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-α, which are elevated during neuroinflammation .

Therapeutic Applications

The biological activity of this compound suggests various therapeutic applications:

- Pain Management : Due to its interaction with TRPA1 channels, it may be effective in treating acute and chronic pain conditions.

- Anti-inflammatory Agents : The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

- Neuroprotection : Its potential to reduce oxidative stress and inflammation in neuronal cells could make it beneficial in neurodegenerative disease management.

Study 1: TRPA1 Antagonism

A study demonstrated that certain carbamate derivatives could effectively inhibit TRPA1 channel activity, leading to reduced pain responses in animal models. This suggests that this compound may share similar properties .

Study 2: Neuroprotective Effects

In a controlled experiment involving astrocyte cultures exposed to amyloid beta, treatment with related compounds showed a reduction in cell death and inflammatory markers. This indicates potential for therapeutic strategies targeting Alzheimer's disease .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

科学的研究の応用

Pharmaceutical Development

Role as a Synthetic Intermediate

tert-Butyl (2-hydroxyethyl)phenylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and stability, making it a valuable component in drug formulation processes. For instance, research has shown that derivatives of this compound can be transformed into optically pure enantiomers through enzymatic kinetic resolution, which are critical for developing chiral drugs .

Case Study: Kinetic Resolution

A study demonstrated the lipase-catalyzed transesterification of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B). This process yielded high enantioselectivity (E > 200), allowing for the production of enantiomerically pure compounds that serve as advanced synthetic intermediates in pharmaceutical applications .

Agricultural Chemicals

Enhancement of Pesticides and Herbicides

In agriculture, this compound is incorporated into formulations for pesticides and herbicides. It improves the effectiveness of active ingredients while minimizing environmental impact. This compound's ability to enhance the solubility and stability of agricultural chemicals contributes to more efficient pest control strategies .

Data Table: Efficacy in Agricultural Formulations

| Application | Effectiveness Improvement | Environmental Impact |

|---|---|---|

| Pesticides | Enhanced stability | Reduced toxicity |

| Herbicides | Improved solubility | Lower runoff risk |

Polymer Chemistry

Modifier in Polymer Production

This compound acts as a modifier in the production of polymers, contributing to improved flexibility and durability in materials used for coatings and adhesives. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Study: Polymer Performance

Research indicates that incorporating this compound into polymer formulations results in significant improvements in tensile strength and elongation at break compared to standard formulations without this modifier.

Cosmetic Formulations

Moisturizing Benefits

In cosmetics, this compound is valued for its moisturizing properties and ability to enhance product texture. It is commonly used in skincare products to improve hydration and skin feel, making it an essential ingredient in lotions and creams .

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Lotions | Moisturization |

| Creams | Texture enhancement |

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound serves as a reagent in various techniques for detecting and quantifying substances within complex mixtures. Its chemical properties facilitate the identification of target compounds through chromatographic methods .

Case Study: Chromatographic Analysis

A study highlighted the use of this compound as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), demonstrating its effectiveness in enhancing the detection limits of certain analytes.

特性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDREFSISCMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640996 | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-10-2 | |

| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。